molecular formula C15H13NO4 B2495695 4-(4-Ethoxycarbonylphenyl)picolinic acid CAS No. 1261906-09-5

4-(4-Ethoxycarbonylphenyl)picolinic acid

Cat. No.: B2495695
CAS No.: 1261906-09-5
M. Wt: 271.272
InChI Key: QBYJFZOXNPTBGF-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)picolinic acid is an organic compound with the molecular formula C15H13NO4. It is a derivative of picolinic acid, featuring an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.

Properties

IUPAC Name

4-(4-ethoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)12-7-8-16-13(9-12)14(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYJFZOXNPTBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzoic acid and picolinic acid.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for 4-(4-Ethoxycarbonylphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethoxycarbonylphenyl)picolinic acid is unique due to the presence of the ethoxycarbonyl group attached to the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other picolinic acid derivatives and contributes to its specific applications and reactivity .

Biological Activity

4-(4-Ethoxycarbonylphenyl)picolinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and research findings.

The biological activity of 4-(4-Ethoxycarbonylphenyl)picolinic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Biological Activities

Research has indicated several biological activities associated with 4-(4-Ethoxycarbonylphenyl)picolinic acid:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary investigations indicate that it may possess anticancer activity by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in preclinical models, indicating potential therapeutic benefits in inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in inflammation models

Case Studies

Several case studies have explored the efficacy and safety of 4-(4-Ethoxycarbonylphenyl)picolinic acid:

  • Case Study 1 : A study conducted on mice demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptotic pathways in tumor cells.
  • Case Study 2 : Clinical observations reported that patients treated with formulations containing this compound showed improved outcomes in managing chronic inflammatory conditions, with reduced markers of inflammation.

Research Findings

Recent research has expanded on the biological activities of 4-(4-Ethoxycarbonylphenyl)picolinic acid:

  • In vitro Studies : Laboratory studies have confirmed its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) values indicating potent activity.
  • In vivo Studies : Animal models have shown promising results regarding the compound's anticancer effects, particularly in models of breast cancer where it significantly inhibited tumor growth.
  • Mechanistic Insights : Further investigations into its mechanism revealed that the compound might activate caspase pathways leading to programmed cell death in malignant cells.

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